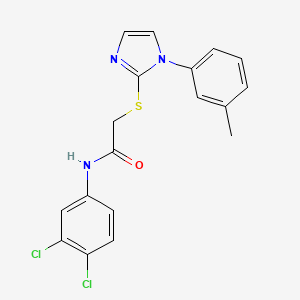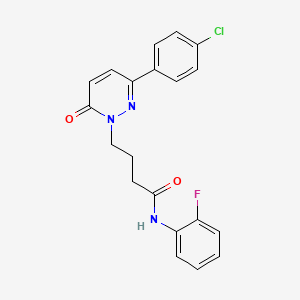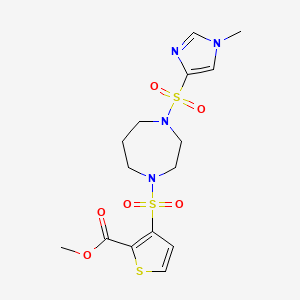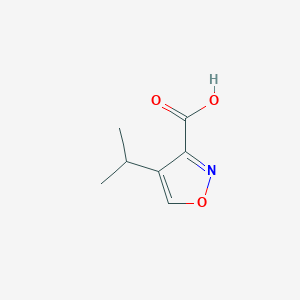
N-(3,4-dichlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide, also known as DTTA, is a compound that has been extensively studied in scientific research due to its potential therapeutic applications. DTTA belongs to the class of imidazole-based compounds and has been shown to have a wide range of biochemical and physiological effects.
Wirkmechanismus
N-(3,4-dichlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide exerts its effects through a variety of mechanisms, including the inhibition of protein synthesis, the inhibition of DNA synthesis, and the modulation of cell signaling pathways. N-(3,4-dichlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide has been shown to inhibit the activity of ribosomes, which are responsible for protein synthesis, and to inhibit the activity of DNA polymerase, which is responsible for DNA synthesis. N-(3,4-dichlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide also modulates cell signaling pathways by inhibiting the activity of enzymes such as protein kinases and phosphatases.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the inhibition of angiogenesis, and the modulation of immune responses. N-(3,4-dichlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide has also been shown to have antimicrobial activity against a variety of pathogens, including bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3,4-dichlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide in lab experiments is its broad range of potential therapeutic applications. N-(3,4-dichlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide has been shown to have activity against a variety of diseases, making it a promising candidate for drug development. However, one limitation of using N-(3,4-dichlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide in lab experiments is its potential toxicity. N-(3,4-dichlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide has been shown to have cytotoxic effects at high concentrations, which may limit its use in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(3,4-dichlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide. One area of research is the development of N-(3,4-dichlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide-based drugs for the treatment of cancer, infectious diseases, and inflammation. Another area of research is the investigation of the molecular mechanisms underlying the effects of N-(3,4-dichlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide, which may lead to the identification of new therapeutic targets. Additionally, research on the pharmacokinetics and toxicity of N-(3,4-dichlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide may help to optimize its use in clinical settings.
Synthesemethoden
N-(3,4-dichlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide can be synthesized using a variety of methods, including the reaction of 3,4-dichloroaniline with m-tolylthiourea in the presence of a base such as sodium hydroxide. The resulting product is then reacted with chloroacetyl chloride to form N-(3,4-dichlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dichlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide has been studied for its potential therapeutic applications in a variety of fields, including oncology, infectious diseases, and inflammation. In oncology, N-(3,4-dichlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In infectious diseases, N-(3,4-dichlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide has been shown to have antimicrobial activity against a variety of pathogens, including bacteria and fungi. In inflammation, N-(3,4-dichlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3OS/c1-12-3-2-4-14(9-12)23-8-7-21-18(23)25-11-17(24)22-13-5-6-15(19)16(20)10-13/h2-10H,11H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAXNVQWPMYIPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,6-trimethyl-5-((2-oxopropyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2618699.png)
![4-{[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine](/img/structure/B2618701.png)


![2-(2,5-dimethylphenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2618705.png)

![2-{[3-(Trifluoromethyl)phenyl]sulfanyl}quinoxaline](/img/structure/B2618708.png)
![N-[[1-(3,4-Difluorophenyl)pyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2618711.png)

![N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide](/img/structure/B2618713.png)
![(2Z)-2-[(dimethylamino)methylene]-5,6-dimethoxyindan-1-one](/img/no-structure.png)

